3-(4-Methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile
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Overview
Description
2-(4-METHOXYPHENYL)-2-OXO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE is a complex organic compound characterized by the presence of methoxy groups and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a cyanide source under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE involves its interaction with specific molecular targets. The compound’s methoxy groups and cyanide functional group play crucial roles in its binding affinity and activity. It may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the cyanide functionality.
4-Methoxybenzaldehyde: Contains the methoxy group but differs in overall structure and reactivity.
Trimethoprim: A well-known drug that also contains methoxy groups but has a different core structure.
Uniqueness
2-(4-METHOXYPHENYL)-2-OXO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE is unique due to its combination of methoxy groups and a cyanide functional group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19NO5 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C19H19NO5/c1-22-14-7-5-12(6-8-14)18(21)15(11-20)13-9-16(23-2)19(25-4)17(10-13)24-3/h5-10,15H,1-4H3 |
InChI Key |
ZROVILKKXRSBII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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